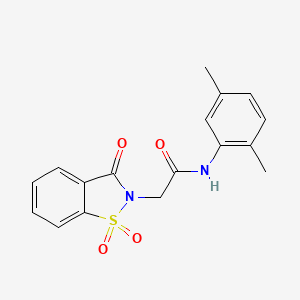

N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Description

N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a complex organic compound that features a benzothiazole ring fused with a trioxo group and an acetamide moiety

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-11-7-8-12(2)14(9-11)18-16(20)10-19-17(21)13-5-3-4-6-15(13)24(19,22)23/h3-9H,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVVRXKXJHTXHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

Introduction of the Trioxo Group: The trioxo group is introduced via oxidation reactions, often using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Attachment of the Acetamide Moiety: The acetamide group is attached through an acylation reaction, where the benzothiazole derivative reacts with an acyl chloride or anhydride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the trioxo group, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to its structural similarity to known bioactive molecules. Research into its biological effects could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as drug candidates. The presence of the benzothiazole ring, in particular, is a common feature in many pharmacologically active compounds.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

N-(2,5-dimethylphenyl)-2-benzothiazolylacetamide: Lacks the trioxo group, potentially altering its reactivity and biological activity.

N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide: Lacks the methyl groups on the phenyl ring, which may affect its steric and electronic properties.

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide: Lacks the N-(2,5-dimethylphenyl) group, significantly changing its overall structure and properties.

Uniqueness

N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is unique due to the combination of the benzothiazole ring, trioxo group, and acetamide moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has a complex structure characterized by a benzothiazole moiety and an acetamide functional group. Its synthesis typically involves multi-step organic reactions that yield the desired product with high purity. The synthesis process often includes the formation of the benzothiazole ring followed by acylation to introduce the acetamide group.

Biological Activity Overview

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in the context of neuroprotection where oxidative stress is a contributing factor to neuronal damage.

Anti-inflammatory Effects

In vitro studies demonstrate that this compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antioxidant | Scavenges DPPH radicals | |

| Anti-inflammatory | Reduces TNF-alpha levels |

Example Study: Neuroprotective Effects

A study focused on the neuroprotective effects of benzimidazole derivatives similar to our compound showed promising results in reducing neuroinflammation. The study employed cellular models exposed to oxidative stress and measured neuronal viability post-treatment with various concentrations of the compound. Results indicated a significant increase in cell survival rates compared to untreated controls.

Table 2: Neuroprotective Effects

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.

- Cell Signaling Modulation : It can alter signaling pathways associated with oxidative stress response and inflammatory processes.

- Direct Interaction with Cellular Components : The presence of specific functional groups allows interaction with cellular membranes or proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.